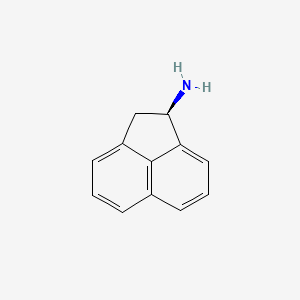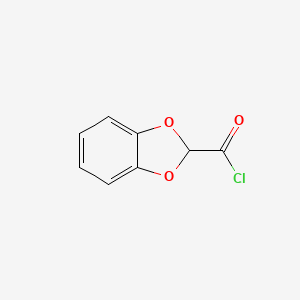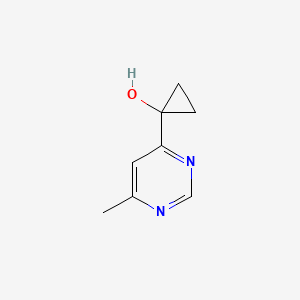
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a chemical compound with the CAS number 115416-52-9. It has a molecular formula of C8H11N3O3 and a molecular weight of 197.19 . The compound is a light yellow to yellow powder or crystal .
Molecular Structure Analysis
A study has been conducted on the molecular structure of “(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” using methods such as vibrational spectroscopy, nuclear magnetic resonance (NMR), and density functional theory (DFT) . The study provides insights into the compound’s geometric optimization, electronic structure, and vibrational assignments .Chemical Reactions Analysis
The same study also investigated the compound’s chemical reactivity and thermodynamic properties at different temperatures . The results showed that charge transfer occurs within the molecule .Physical And Chemical Properties Analysis
“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a solid at 20°C . Its purity, as determined by high-performance liquid chromatography (HPLC), is greater than 98.0% . The compound’s dipole moment, polarizability, and first-order hyperpolarizability values have also been computed .Applications De Recherche Scientifique
Spectroscopic Analysis and Electronic Structure : A study by Govindarasu and Kavitha (2014) investigated the molecular structure, vibrational spectra, electronic properties, and nuclear magnetic resonance of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. They found that the molecule is a good candidate for nonlinear optical materials due to its polarizability and hyperpolarizability values (Govindarasu & Kavitha, 2014).
Thermotropic Phase Behavior and Membrane Interaction : Research on β-Alaninol derivatives, including (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, showed potential applications in formulating drug delivery vehicles. The study by Sivaramakrishna et al. (2021) focused on the synthesis and characterization of N-acyl-β-alaninols, revealing their interactions with major membrane lipids and potential for stable vesicle formation, suitable for drug delivery applications (Sivaramakrishna et al., 2021).
Synthesis of Uridine Derivatives : Komor et al. (2012) described the use of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the synthesis of uridine derivatives, which are potential inhibitors of glycosyltransferases. This application is significant in the context of developing new therapeutic agents (Komor et al., 2012).
Nonlinear Optical Material : The study by Ukachi et al. (1993) on l-N-(5-nitro-2-pyridyl)leucinol, a derivative of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, demonstrated its effectiveness as a nonlinear optical material. They successfully grew single crystals of this compound and characterized its linear- and nonlinear-optical properties, highlighting its potential in optical applications (Ukachi et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIXZIUISLXKT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659938 |
Source


|
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
CAS RN |
115416-52-9 |
Source


|
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What computational methods were employed to investigate (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, and what molecular properties did they aim to elucidate?
A1: The research utilized Density Functional Theory (DFT) calculations to analyze (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. [] This method is particularly valuable for predicting molecular properties. The study specifically aimed to determine:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)



![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

